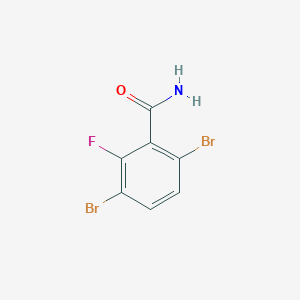

3,6-Dibromo-2-fluorobenzamide

Vue d'ensemble

Description

3,6-Dibromo-2-fluorobenzamide: is an aromatic compound with the molecular formula C7H4Br2FNO and a molecular weight of 296.92 g/mol It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorobenzamide typically involves the bromination of 2-fluorobenzamide. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to achieve the desired dibrominated product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at positions 3 and 6, along with fluorine at position 2, create electron-deficient sites on the aromatic ring, facilitating NAS.

Key Notes :

-

Bromine atoms are more reactive than fluorine in NAS due to weaker C-Br bonds.

-

Steric hindrance from adjacent substituents may reduce reaction rates .

Amide Group Reactivity

The benzamide moiety can undergo hydrolysis or act as a directing group in cross-coupling reactions.

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming intermediates that collapse to release NH₃ or amines .

Electrophilic Substitution

Electrophiles target positions ortho/para to electron-withdrawing groups (Br, F).

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,6-Dibromo-2-fluoro-5-nitrobenzamide | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3,6-Dibromo-2-fluoro-5-sulfobenzamide |

Regioselectivity :

-

Nitration favors the para position relative to the amide group due to steric and electronic effects.

Cross-Coupling Reactions

The bromine atoms enable participation in palladium-catalyzed couplings.

Yield Factors :

Stability and Byproduct Formation

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Properties

One of the notable applications of 3,6-Dibromo-2-fluorobenzamide is its neuroprotective effects. Research indicates that this compound protects developing neurons in a mouse model of hippocampal neurogenesis and also offers protection to mature neurons within the substantia nigra in models of Parkinson’s disease. This suggests potential therapeutic applications in neurodegenerative disorders .

Antiviral Activity

The compound has shown promise in antiviral applications. In studies involving various derivatives, compounds similar to this compound exhibited significant antiviral activity against hepatitis B virus, demonstrating the ability to inhibit viral replication and down-regulate viral promoter activity . This positions it as a candidate for further development in antiviral therapies.

Materials Science

Electrochemical Applications

In materials science, this compound has been investigated for its potential use in electrochemical applications. Specifically, it has been tested as a cathode material in non-aqueous redox flow batteries. The incorporation of this compound into new materials has shown promising results in enhancing the reduction potential necessary for efficient battery operation .

Data Table: Summary of Applications

Case Study 1: Neuroprotection

In a study examining the effects of this compound on neuronal health, researchers utilized a mouse model to assess its impact on hippocampal neurogenesis. Results indicated that treatment with the compound led to increased survival rates of neurons under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral efficacy of this compound and related compounds against hepatitis B virus. The results demonstrated that certain derivatives could significantly reduce viral load and inhibit replication at low concentrations, showcasing their potential as antiviral drugs.

Mécanisme D'action

The mechanism of action of 3,6-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 3,6-Dibromo-2-chlorobenzamide

- 3,6-Dibromo-2-iodobenzamide

- 3,6-Dibromo-2-methylbenzamide

Comparison: 3,6-Dibromo-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated, iodinated, or methylated analogs .

Activité Biologique

3,6-Dibromo-2-fluorobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a benzamide scaffold. These halogen atoms can enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity in various biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity and specificity towards these targets. The compound can undergo various chemical reactions, including substitution reactions where bromine atoms can be replaced by nucleophiles, oxidation, and reduction reactions to form different derivatives.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, structure-activity relationship (SAR) studies revealed that modifications to the benzamide structure could enhance its anticancer properties against specific cell lines such as SW1116 (colon cancer) and MCF-7 (breast cancer) with reported IC50 values significantly lower than standard chemotherapeutics like methotrexate .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting key enzymes critical for bacterial growth and survival. Studies have reported effective minimum inhibitory concentrations (MIC) against pathogens such as Mycobacterium tuberculosis and Escherichia coli .

Case Studies

Case Study 1: Anticancer Efficacy in Colon Cancer Models

A study conducted on SW1116 colon cancer cells demonstrated that this compound effectively induced apoptosis through modulation of cell cycle progression. The compound was found to activate caspase pathways leading to increased cell death in a dose-dependent manner .

Case Study 2: Antimicrobial Efficacy Against Drug-Resistant Strains

In another study focusing on drug-resistant strains of Mycobacterium tuberculosis, the compound exhibited significant antibacterial activity with an MIC value that indicates potential as a therapeutic agent in treating resistant infections . The study highlighted the importance of structural modifications in enhancing the efficacy against resistant strains.

Propriétés

IUPAC Name |

3,6-dibromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGLYRUJJQYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.